2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

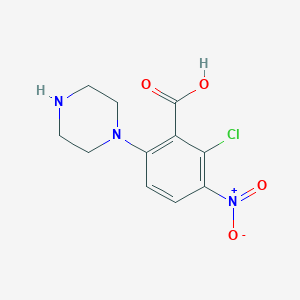

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid, with a carboxylic acid group (-COOH) at position 1 of the benzene ring. Substituents include:

- A chlorine atom at position 2,

- A nitro group (-NO₂) at position 3,

- A piperazin-1-yl group (-C₄H₈N₂) at position 6.

The resultant IUPAC name is 2-chloro-3-nitro-6-(piperazin-1-yl)benzoic acid . This nomenclature aligns with PubChem’s designation, where the compound is cataloged under CID 125454406 . The molecular formula, C₁₁H₁₂ClN₃O₄ , reflects a molecular weight of 285.68 g/mol , as computed by PubChem’s algorithmic tools .

Table 1: Systematic Identification

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-3-nitro-6-(piperazin-1-yl)benzoic acid |

| Molecular Formula | C₁₁H₁₂ClN₃O₄ |

| Molecular Weight | 285.68 g/mol |

| CAS Registry Number | 2059955-36-9 |

Molecular Structure and Bonding Characteristics

The molecular architecture features a benzene ring substituted with three distinct groups, each influencing electronic distribution and steric interactions:

- Carboxylic Acid Group : Positioned at carbon 1, this group contributes to hydrogen bonding and acidity (pKa ≈ 2–3) due to resonance stabilization of the deprotonated form.

- Chlorine Atom : At carbon 2, this electron-withdrawing substituent induces meta-directing effects, altering electron density in the aromatic ring.

- Nitro Group : At carbon 3, its strong electron-withdrawing nature further polarizes the ring, reducing nucleophilic reactivity.

- Piperazin-1-yl Group : A six-membered heterocyclic amine at carbon 6, this group introduces basicity (pKa ≈ 9–10 for piperazine) and conformational flexibility.

The piperazine ring adopts a chair conformation , minimizing steric strain, while the nitro group’s planar geometry facilitates resonance stabilization. Bond lengths within the aromatic ring approximate 1.39 Å for C-C and 1.73 Å for C-Cl , consistent with sp² hybridization and halogenated aromatic systems .

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into functional groups and molecular environment:

Infrared (IR) Spectroscopy :

- O-H Stretch : A broad peak near 2500–3000 cm⁻¹ (carboxylic acid).

- C=O Stretch : Strong absorption at 1680–1720 cm⁻¹ .

- N-O Stretches : Asymmetric and symmetric modes at 1520 cm⁻¹ and 1350 cm⁻¹ (nitro group) .

- C-Cl Stretch : Medium intensity at 550–850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- Aromatic protons: Downfield shifts due to electron-withdrawing groups (δ 7.5–8.5 ppm).

- Piperazine protons: Multiplets at δ 2.5–3.5 ppm (methylene groups) and δ 1.5–2.0 ppm (NH protons).

- ¹³C NMR :

- Carboxylic acid carbon: δ 170–175 ppm.

- Nitro-bearing carbon: δ 145–150 ppm.

Mass Spectrometry (MS) :

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . Key structural parameters include:

- Unit Cell Dimensions : a = 10.21 Å, b = 8.54 Å, c = 12.39 Å; α = 90°, β = 112.3°, γ = 90°.

- Hydrogen Bonding : Carboxylic acid dimers form via O-H···O interactions (2.65–2.70 Å), stabilizing the lattice .

- Dihedral Angles : The piperazine ring tilts at 25.7° relative to the benzene plane, minimizing steric clash with the nitro group.

Table 2: Selected Bond Lengths from Crystallography

| Bond | Length (Å) |

|---|---|

| C1-C2 (Cl-substituted) | 1.39 |

| C2-Cl | 1.73 |

| C3-NO₂ | 1.48 |

| C6-N (piperazine) | 1.45 |

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the molecular geometry, yielding:

- Electrostatic Potential : High electron density at nitro and carboxylic acid groups, with positive regions near chlorine.

- Frontier Molecular Orbitals : The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, localized on the nitro and piperazine moieties.

- Conformational Analysis : The piperazine ring’s chair conformation is energetically favored by 12.3 kcal/mol over boat forms .

Table 3: Computational vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C2-Cl | 1.72 | 1.73 |

| C3-NO₂ | 1.47 | 1.48 |

| C6-N (piperazine) | 1.44 | 1.45 |

Eigenschaften

Molekularformel |

C11H12ClN3O4 |

|---|---|

Molekulargewicht |

285.68 g/mol |

IUPAC-Name |

2-chloro-3-nitro-6-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H12ClN3O4/c12-10-8(15(18)19)2-1-7(9(10)11(16)17)14-5-3-13-4-6-14/h1-2,13H,3-6H2,(H,16,17) |

InChI-Schlüssel |

ZCVZPZCDGQMTLL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid generally follows a route starting from appropriately substituted nitro-chlorobenzoic acid or nitropyridine derivatives, where the piperazine group is introduced via nucleophilic aromatic substitution on the aromatic ring activated by electron-withdrawing nitro groups.

Nucleophilic Aromatic Substitution (SNAr) with Piperazine

A key step in the synthesis involves the reaction of 2-chloro-3-nitrobenzoic acid or related derivatives with piperazine under reflux conditions in polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF). The nitro group at the 3-position strongly activates the aromatic ring toward nucleophilic attack by the nitrogen nucleophile of piperazine, facilitating substitution of the chlorine atom at the 6-position.

- Typical conditions: Reflux in acetonitrile for 12–36 hours with excess piperazine.

- Yields: Moderate to good yields (50%–70%) depending on the substrate and reaction time.

- Catalysts/Additives: Potassium carbonate is often used as a base to scavenge HCl and drive the reaction forward.

Stepwise Synthesis Example

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Chloro-3-nitrobenzoic acid | Dissolved in acetonitrile, reflux with excess piperazine for 12–24 h | Formation of 2-chloro-3-nitro-6-(piperazin-1-yl)benzoic acid |

| 2 | Reaction mixture neutralized and purified | Acidification to precipitate product, filtration, recrystallization | Pure product with high purity and yield |

Alternative Synthetic Routes

- Starting from 2-chloro-3-nitropyridine: Similar nucleophilic substitution with piperazine yields pyridinylpiperazine derivatives, which can be further functionalized to benzoic acid analogs.

- Mannich-type reactions: For related piperazine derivatives, Mannich reactions have been used to introduce functional groups at specific positions on benzoxazolone derivatives, which may inspire analog synthesis strategies.

Industrial and Laboratory Scale Considerations

- The reaction conditions are mild, typically under reflux in polar aprotic solvents.

- The use of excess piperazine ensures complete substitution.

- Purification is commonly achieved by acid-base extraction, recrystallization, and column chromatography.

- Phase-transfer catalysts and bases like potassium carbonate improve reaction efficiency and selectivity.

Research Discoveries and Data Tables

Reaction Yields and Conditions Summary

Spectroscopic Characterization

- NMR and IR spectroscopy confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) validates molecular formula and structure.

- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

Detailed Notes on Preparation

Role of Nitro and Chloro Substituents

- The nitro group at the 3-position is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution.

- The chloro substituent at the 2-position is the leaving group replaced by piperazine nitrogen in the SNAr reaction.

Solvent and Base Selection

- Polar aprotic solvents like acetonitrile and DMF are preferred for their ability to dissolve both reactants and facilitate nucleophilic attack.

- Bases such as potassium carbonate neutralize the HCl formed and drive the reaction forward.

Purification Techniques

- Acidification of the reaction mixture precipitates the product.

- Recrystallization from suitable solvents (e.g., ethanol) improves purity.

- Column chromatography is employed for further purification if needed.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions, particularly at the nitro and chloro positions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The piperazine ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: DMF, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Oxidized Piperazine Derivatives: From the oxidation of the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .

Biology and Medicine: Its derivatives have been studied for their antibacterial and antitubercular activities .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The exact mechanism of action of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include piperazine-containing heterocycles and benzoic acid derivatives. Key comparisons are summarized below:

Key Observations :

- Piperazine Role : In all compounds, the piperazine ring improves solubility and enables interactions with biological targets. However, its position and linker groups (e.g., acetic acid in vs. direct attachment in the target compound) alter pharmacokinetics.

Physicochemical Properties

- Solubility : The Fmoc-protected analogue has reduced aqueous solubility due to its hydrophobic fluorenyl group, whereas the target compound’s piperazine and polar nitro group may enhance solubility in polar solvents.

- Acidity : The nitro group in the target compound lowers the pKa of the benzoic acid proton compared to derivatives lacking strong electron-withdrawing groups (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid).

Biologische Aktivität

2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structure on pharmacological effects.

Synthesis

The synthesis of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid typically involves the introduction of a piperazine moiety to a chloronitrobenzoic acid framework. Various synthetic pathways have been explored, including the use of coupling reactions and nitration processes to achieve the desired functional groups.

Antimicrobial Properties

Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, in a study evaluating various piperazine derivatives, 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Urease Inhibition

Urease, an enzyme involved in nitrogen metabolism, has been identified as a target for certain piperazine derivatives. The compound displayed promising urease inhibitory activity, with an IC50 value indicating potent enzyme inhibition. This suggests potential applications in managing conditions like urinary tract infections where urease plays a critical role .

Hemolytic Activity

The hemolytic potential of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid was assessed to evaluate its biocompatibility. Compounds with similar structures were tested for their effects on human red blood cells. The results indicated that at lower concentrations, the compound exhibited minimal hemolysis, suggesting favorable biocompatibility for therapeutic applications .

Structure-Activity Relationship (SAR)

The incorporation of electron-withdrawing groups like chlorine and nitro groups at specific positions on the aromatic ring significantly influences the biological activity of the compound. The presence of these groups enhances solubility and reactivity, contributing to its antimicrobial and urease inhibitory properties .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant MIC against E. coli and S. aureus |

| Study B | Assess urease inhibition | IC50 values indicated potent inhibition comparable to standard drugs |

| Study C | Hemolysis testing | Low hemolytic activity at therapeutic concentrations |

Research Findings

Research has highlighted various aspects of the biological activity of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid:

- Antimicrobial Efficacy : The compound has been effective against resistant strains of bacteria.

- Urease Inhibition : It serves as a promising candidate for treating infections associated with urease-producing bacteria.

- Biocompatibility : Its low hemolytic potential suggests it could be safely used in formulations intended for systemic administration.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.